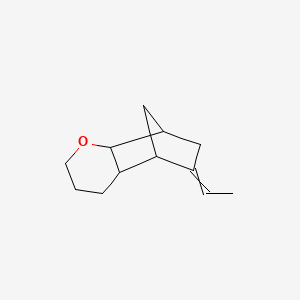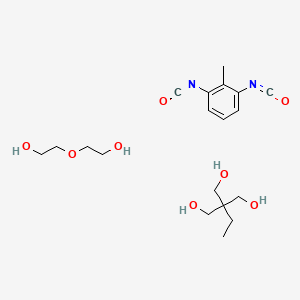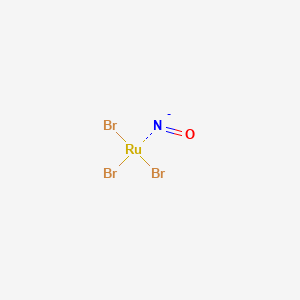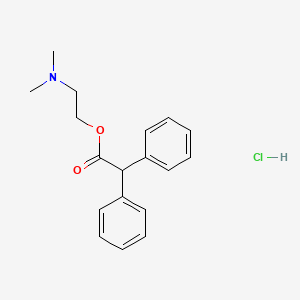
4-甲氧基苯甲酰
描述
- 它也被称为 4’-甲氧基苯丙酮 。
- 该化合物具有淡淡的甜味,类似茴香的味道,通常用于香水制造,例如茉莉花和丁香 .
1-(4-甲氧基苯基)-2-苯基乙烷-1,2-二酮: 是一种化学化合物,其分子式为 C10H12O2 .
科学研究应用
化学: 用作有机合成中的中间体。
生物学: 可能在生物有机化学中有所应用。
医药: 正在研究其潜在的药理特性。
工业: 用于香料和香精行业。
作用机制
- 确切的作用机制取决于具体情况,需要进行专门研究。
- 潜在的分子靶点和途径需要进一步研究。
生化分析
Biochemical Properties
4-Methoxybenzil plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as β-secretase (BACE) and Glycogen Synthase Kinase 3β (GSK3β), which are crucial in the development of therapeutic strategies against neurodegenerative diseases like Alzheimer’s . The nature of these interactions involves the inhibition of enzyme activity, which can modulate the biochemical pathways associated with disease progression.
Cellular Effects
The effects of 4-Methoxybenzil on various cell types and cellular processes are profound. In neuronal cells, for instance, 4-Methoxybenzil has been shown to reduce the formation of amyloid beta (Aβ) and the phosphorylation of tau proteins, both of which are hallmarks of Alzheimer’s disease . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes.
Molecular Mechanism
At the molecular level, 4-Methoxybenzil exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of enzymes such as β-secretase and GSK3β, leading to a decrease in the production of amyloid beta and the phosphorylation of tau proteins . These interactions result in changes in gene expression and the modulation of signaling pathways that are critical for cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxybenzil have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Methoxybenzil remains stable under controlled conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to 4-Methoxybenzil in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 4-Methoxybenzil vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular function without causing significant toxicity . At higher doses, 4-Methoxybenzil can induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications. Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain concentration.
Metabolic Pathways
4-Methoxybenzil is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through pathways involving oxidative and reductive reactions, which can affect metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Methoxybenzil is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of 4-Methoxybenzil is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 4-Methoxybenzil is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its biochemical effects . This localization is critical for its activity and function, as it allows 4-Methoxybenzil to interact with key biomolecules involved in cellular processes.
准备方法
合成路线:
工业生产:
化学反应分析
常用试剂和条件:
主要产物:
相似化合物的比较
类似化合物:
属性
IUPAC Name |
1-(4-methoxyphenyl)-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-18-13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTINAJCDYRYMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177245 | |
| Record name | Benzil, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22711-21-3 | |
| Record name | 1-(4-Methoxyphenyl)-2-phenyl-1,2-ethanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22711-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxybenzil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022711213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methoxybenzil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39465 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzil, 4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxy-phenyl)-2-phenyl-ethane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Methoxybenzil | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAT6GLQ2BR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 4-methoxybenzil in organic synthesis?
A1: 4-Methoxybenzil serves as a crucial starting material for synthesizing various heterocyclic compounds, notably imidazole derivatives [, , ] and 1,2,4-triazines []. These heterocyclic compounds are known for their diverse biological activities, making them attractive targets for drug discovery and development.
Q2: How is 4-methoxybenzil used to synthesize imidazole derivatives, and what is the significance of these derivatives?
A2: 4-Methoxybenzil undergoes condensation reactions with substituted benzaldehydes and ammonium acetate in glacial acetic acid to yield 2-(substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles [, , ]. These imidazole derivatives exhibit promising antimicrobial activity against both Gram-positive and Gram-negative bacteria []. The presence of the 4-methoxyphenyl group in these derivatives is believed to contribute to their enhanced antimicrobial potency.
Q3: Can 4-methoxybenzil be used to synthesize other heterocyclic compounds besides imidazoles?
A3: Yes, 4-methoxybenzil reacts with semicarbazide hydrochloride or thiosemicarbazide to yield 5,6-diaryl-1,2,4-triazines []. These reactions highlight the versatility of 4-methoxybenzil as a precursor for different heterocyclic systems.
Q4: What are the advantages of using microwave irradiation in the synthesis of imidazole derivatives from 4-methoxybenzil?
A4: Utilizing microwave irradiation offers numerous benefits in synthesizing 2-substitutedphenyl-4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles from 4-methoxybenzil []. These advantages include:
Q5: Has 4-methoxybenzil been investigated in other research areas besides heterocyclic synthesis?
A5: Interestingly, a study explored the role of γ-(p-methoxybenzil)-γ-hydroxybutyric acid (NCS-435), a 4-methoxybenzil analog, in the context of Gamma-hydroxybutyric acid (GHB) activity []. Although NCS-435 exhibits high affinity for specific GHB binding sites, it lacks GABA(B) binding properties. This research suggests that the addictive and rewarding properties of GHB might not directly involve the putative high-affinity GHB receptor.
Q6: Are there any known byproducts or potential artifacts associated with 4-methoxybenzil?
A6: Research suggests that 2,4-dihydroxy-4'-methoxybenzil might be a potential artifact arising from formononetin in subterranean clover extracts []. This finding highlights the importance of careful analysis and interpretation of results when working with 4-methoxybenzil and related compounds, especially in complex biological matrices.
Q7: What analytical techniques are commonly employed to characterize 4-methoxybenzil and its derivatives?
A7: Commonly employed techniques include:
- Melting point determination: Provides a preliminary assessment of compound purity [, ].
- Infrared (IR) spectroscopy: Offers information about functional groups present in the molecule [, ].
- Nuclear Magnetic Resonance (NMR) spectroscopy: Elucidates the structure and connectivity of atoms within the molecule [, ].
- Elemental analysis: Confirms the elemental composition of the synthesized compounds [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![6-aminohexanenitrile;N'-[6-(6-aminohexylamino)hexyl]hexane-1,6-diamine;N'-(6-aminohexyl)hexane-1,6-diamine;2-(chloromethyl)oxirane;hexane-1,6-diamine;hexanedinitrile;piperidine-2-carbonitrile;pyridine-2,4-diamine](/img/structure/B1615310.png)








